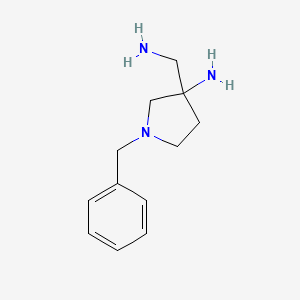

3-(aminomethyl)-1-benzylpyrrolidin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(aminomethyl)-1-benzylpyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c13-9-12(14)6-7-15(10-12)8-11-4-2-1-3-5-11/h1-5H,6-10,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWRRWNAQBSTREU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(CN)N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 3 Aminomethyl 1 Benzylpyrrolidin 3 Amine and Its Analogs

Historical Development of Pyrrolidine (B122466) Synthesis Relevant to 3-(aminomethyl)-1-benzylpyrrolidin-3-amine

The synthesis of the pyrrolidine ring, a core motif in numerous natural products and pharmaceuticals, has a rich history. ontosight.aiwikipedia.org Early methods, emerging in the first half of the 20th century, often involved multi-step, time-consuming processes that resulted in low yields and lacked stereochemical control. ontosight.ai These classical approaches, such as the cyclization of haloamines or the reduction of succinimides, were generally unsuitable for producing complex, stereodefined structures like this compound.

The primary challenge lies in the construction of the C3 quaternary stereocenter containing two nitrogen substituents. Traditional methods were not equipped to control the absolute stereochemistry at this center, typically yielding racemic mixtures that were difficult to separate. The development of stereoselective synthesis in the latter half of the 20th century marked a turning point. The focus shifted from racemic synthesis to the development of methods capable of producing optically pure compounds, which is crucial for pharmacological applications where different enantiomers can have vastly different biological activities. mdpi.comresearchgate.net This evolution paved the way for the more sophisticated and efficient strategies employed today.

Contemporary Methodologies for the Stereoselective Synthesis of this compound

Modern organic synthesis offers a powerful toolkit for the asymmetric construction of substituted chiral pyrrolidines. unibo.it These methods can be broadly categorized into approaches that use chiral auxiliaries, asymmetric catalysis, or enzymes to induce stereoselectivity.

Chiral Auxiliary Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired chiral center is created, the auxiliary is removed. For the synthesis of a 3,3-disubstituted pyrrolidine, a chiral auxiliary, such as a tert-butanesulfinamide group, can be used to control the addition of nucleophiles to an imine precursor. organic-chemistry.orgnih.gov

One potential strategy involves the stereoselective allylation of a chiral N-tert-butanesulfinyl imine. nih.gov The resulting homoallylic amine can then undergo further transformations, including ozonolysis and reductive amination, followed by ring-closing methathesis or other cyclization strategies to form the pyrrolidine ring. The auxiliary guides the facial selectivity of the key bond-forming step, and its subsequent removal yields the enantioenriched pyrrolidine core. The choice of the auxiliary and reaction conditions is critical for achieving high diastereoselectivity. acs.org

Asymmetric Catalysis in Pyrrolidine Annulation

Asymmetric catalysis has become a cornerstone of modern synthesis, avoiding the need for stoichiometric amounts of chiral material. nih.gov Annulation reactions, particularly [3+2] cycloadditions, are powerful for constructing five-membered rings like pyrrolidines. nih.govacs.org The reaction between an azomethine ylide and an alkene, catalyzed by a chiral metal complex or an organocatalyst, can generate multiple stereocenters with high levels of control. acs.orgunife.it

To construct the this compound scaffold, a strategy could involve the 1,3-dipolar cycloaddition of an azomethine ylide derived from an amino acid with a specifically designed dipolarophile. A chiral catalyst, such as a copper- or silver-based complex with a chiral ligand, would orchestrate the approach of the two components to favor the formation of one enantiomer. acs.orgresearchgate.net The development of novel catalysts continues to expand the scope and efficiency of these transformations. unibo.itnih.gov

| Catalyst System | Dipolarophile Type | Key Features | Diastereoselectivity (dr) | Enantioselectivity (ee) |

| Ag(I) / (R)-DTBM-Segphos | Acrylates | Forms fully substituted pyrrolidines with four stereocenters. researchgate.net | High | Good to Excellent |

| Cu(I) / Chiral Phosphine | Nitroalkenes | Effective for constructing γ-nitroketones which are precursors to aminopyrrolidines. nih.gov | Good | Up to 70% |

| Rh(III) / Chiral-at-metal | Ketimines | Dual catalytic strategy involving photoredox catalysis for radical coupling and cyclization. researchgate.net | N/A | Excellent |

| Organocatalyst (e.g., Diarylprolinol) | Enals | Used in aza-[3+3] annulation, but principles apply to controlling stereochemistry in related cyclizations. nih.govacs.org | Modest to Good | Modest to Good |

Chemoenzymatic Synthesis Routes

Chemoenzymatic synthesis merges the versatility of chemical reactions with the unparalleled selectivity of enzymes. nih.gov Biocatalysts, such as transaminases (ATAs) and keto reductases (KREDs), can be used to produce chiral amines and alcohols with exceptional enantiomeric excess (>99% ee). nih.govacs.org

A plausible chemoenzymatic route to this compound could start with a prochiral 1-benzylpyrrolidin-3-one derivative. A stereoselective biocatalytic transamination using an engineered ATA could install the 3-amino group with the desired stereochemistry. nih.gov Subsequent chemical steps would be required to introduce the aminomethyl group at the C3 position. Alternatively, enzymes could be used in a kinetic resolution step, where one enantiomer of a racemic intermediate is selectively transformed, allowing for the separation of the desired enantiomer. nih.gov This approach benefits from mild reaction conditions and high selectivity. acs.org

Protecting Group Strategies for Amine Functionalities in this compound Synthesis

The presence of multiple amine groups in the target molecule necessitates a robust protecting group strategy to ensure chemoselectivity during the synthesis. wikipedia.org The precursor to the final compound contains a secondary amine within the ring and two primary amines at the C3 position. These must be masked temporarily to prevent unwanted side reactions. organic-chemistry.org

Common protecting groups for amines include carbamates like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). libretexts.org The choice of protecting group is critical and depends on its stability to subsequent reaction conditions and the ease of its removal. organic-chemistry.org An ideal strategy often employs "orthogonal" protecting groups, which can be removed under different conditions. organic-chemistry.org For example, a Boc group is cleaved under acidic conditions, while a Cbz group is typically removed by hydrogenolysis. This would allow for the selective deprotection and functionalization of one amine in the presence of the other. The N-benzyl group on the pyrrolidine ring can itself be considered a protecting group, as it can be removed via hydrogenolysis to yield the secondary amine. libretexts.org

| Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions | Stability |

| tert-Butoxycarbonyl | Boc | Boc₂O, base (e.g., TEA, DMAP) | Strong acid (e.g., TFA, HCl) libretexts.org | Stable to base, hydrogenolysis |

| Benzyloxycarbonyl | Cbz or Z | Cbz-Cl, base | H₂, Pd/C (Hydrogenolysis) libretexts.org | Stable to mild acid and base |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, base | Base (e.g., Piperidine) organic-chemistry.org | Stable to acid, hydrogenolysis |

| Benzyl (B1604629) | Bn | Benzyl halide, base | H₂, Pd/C (Hydrogenolysis) libretexts.org | Stable to acid, base, many redox agents |

Purification and Isolation Methodologies for High-Purity this compound

The final step in any synthesis is the purification and isolation of the target compound in high purity. For a chiral polyamine like this compound, this can be a significant challenge. Standard techniques like distillation and crystallization may be employed, but more advanced methods are often necessary. neopharmlabs.com

Column chromatography on silica (B1680970) gel is a common method for purifying organic compounds. However, the basic nature of amines can lead to poor separation and tailing on standard silica. This can sometimes be mitigated by adding a small amount of a basic modifier, like triethylamine, to the eluent.

To ensure high enantiomeric purity, specialized chiral separation techniques are required. neopharmlabs.com

Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic amine with a chiral acid (e.g., tartaric acid or mandelic acid). acs.orggoogle.com This forms a pair of diastereomeric salts which have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. acs.org The desired enantiomer of the amine is then recovered by neutralizing the separated salt.

Chiral Chromatography: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. neopharmlabs.comrsc.org This method allows for both the determination of enantiomeric excess (ee) and the isolation of enantiomerically pure compounds.

The purity and identity of the final product are typically confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and chiral HPLC/SFC analysis. nsf.gov

Chemical Reactivity and Derivatization of 3 Aminomethyl 1 Benzylpyrrolidin 3 Amine

Reactions Involving Primary and Secondary Amine Functionalities

The presence of both primary and secondary amine groups, in addition to the tertiary amine of the pyrrolidinyl nitrogen, endows 3-(aminomethyl)-1-benzylpyrrolidin-3-amine with a rich and varied reaction chemistry. The differential reactivity of these amines allows for selective modifications, leading to a wide range of functionalized molecules.

Acylation and Alkylation Reactions

The primary amine and the secondary amine of the aminomethyl group are nucleophilic and readily undergo acylation and alkylation reactions. The tertiary amine within the pyrrolidine (B122466) ring is typically less reactive towards these transformations under standard conditions.

Acylation reactions with acyl chlorides or anhydrides can be controlled to selectively modify the primary amine or both the primary and secondary amines, depending on the stoichiometry and reaction conditions. For instance, reaction with one equivalent of an acylating agent at low temperatures would likely favor acylation of the more accessible primary amine.

Alkylation reactions, using alkyl halides or other alkylating agents, can introduce a variety of substituents onto the nitrogen atoms. The N-benzyl group on the pyrrolidine ring can also be subject to modification or removal (debenzylation), further expanding the synthetic possibilities.

Amide and Urea (B33335) Formation

The formation of amides and ureas represents a key strategy for derivatizing this compound, often leading to compounds with interesting biological properties.

The primary and secondary amine functionalities can react with carboxylic acids, activated esters, or acyl chlorides to form stable amide bonds. This reaction is fundamental in the construction of more complex molecules, including peptidomimetics and other bioactive compounds.

Similarly, reaction with isocyanates or carbamoyl (B1232498) chlorides affords urea derivatives. The urea moiety is a common pharmacophore in medicinal chemistry, known for its ability to participate in hydrogen bonding interactions with biological targets. The synthesis of ureas from this compound can be directed to either the primary or secondary amine, or both, leading to mono- or di-substituted ureas.

Pyrrolidine Ring Modifications and Functionalization

Beyond the reactions of the amine groups, the pyrrolidine ring itself can be a target for chemical modification. While the saturated nature of the ring makes it relatively stable, various strategies can be employed for its functionalization. These can include C-H activation methods, although such reactions on complex molecules can be challenging in terms of selectivity. More commonly, modifications might involve reactions at positions alpha to the nitrogen atom or derivatization of other substituents that might be introduced onto the ring.

Stereochemical Investigations of Reactions Involving this compound

The C3 position of the pyrrolidine ring in this compound is a stereocenter. Consequently, the compound can exist as a racemic mixture or as individual enantiomers. Reactions involving this chiral center, or those that create new stereocenters, are of significant interest. The stereochemistry of the starting material can influence the stereochemical outcome of a reaction, a principle that is central to asymmetric synthesis. The development of stereoselective syntheses of derivatives of this compound is crucial for investigating the specific biological activities of different stereoisomers.

Coordination Chemistry and Ligand Applications of 3 Aminomethyl 1 Benzylpyrrolidin 3 Amine

Application of 3-(aminomethyl)-1-benzylpyrrolidin-3-amine Metal Complexes in Homogeneous Catalysis

As no scientific data exists for any of these topics specifically concerning this compound, it is not possible to generate a scientifically accurate article that adheres to the provided structure and content requirements. The compound is listed as a commercially available chemical building block, suggesting its use in organic synthesis, but its role as a ligand in coordination chemistry has not been documented in published research.

Therefore, no content can be provided for the requested article.

Catalytic Applications of 3 Aminomethyl 1 Benzylpyrrolidin 3 Amine and Its Derivatives

Organocatalysis Mediated by 3-(aminomethyl)-1-benzylpyrrolidin-3-amine

Organocatalysis relies on the use of small organic molecules to accelerate chemical reactions. Pyrrolidine (B122466) derivatives are a cornerstone of this field. nih.govnih.gov

Enamine catalysis is a powerful tool in organic synthesis for the functionalization of carbonyl compounds. This mode of activation involves the reaction of a secondary amine catalyst with a ketone or aldehyde to form a nucleophilic enamine intermediate. While numerous pyrrolidine-based catalysts have been successfully employed in enamine catalysis, there are no specific studies available that document the use of this compound for this purpose.

In imine catalysis, a secondary amine catalyst reacts with a carbonyl compound to generate an iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, making it more susceptible to nucleophilic attack. Although this is a common strategy in organocatalysis, the catalytic performance of this compound in imine-mediated reactions has not been reported.

Asymmetric Catalysis Utilizing Chiral this compound Derivatives

Chiral pyrrolidine derivatives are highly effective in asymmetric catalysis, inducing enantioselectivity in a wide range of chemical transformations. The stereochemical outcome of these reactions is typically controlled by the specific stereochemistry of the catalyst. While the synthesis of chiral pyrrolidines is a well-developed field, there is no available research on the synthesis of chiral derivatives of this compound and their subsequent application in asymmetric catalysis.

Role of this compound in Ligand-Enabled Cross-Coupling Reactions

In transition metal catalysis, organic molecules can act as ligands, binding to the metal center and modulating its reactivity and selectivity. Diamine ligands, in particular, are known to be effective in various cross-coupling reactions. Given the presence of two primary amine functionalities, it is conceivable that this compound could serve as a ligand. However, there are no published studies that have investigated its potential in this capacity.

Mechanistic Investigations of Catalytic Cycles Involving this compound

Mechanistic studies are crucial for understanding how a catalyst functions and for the rational design of new and improved catalysts. Such studies often involve a combination of experimental techniques and computational modeling. Due to the absence of any reported catalytic activity for this compound, there have been no mechanistic investigations into its potential catalytic cycles.

Theoretical and Computational Studies of 3 Aminomethyl 1 Benzylpyrrolidin 3 Amine

Conformational Analysis and Energy Landscapes of 3-(aminomethyl)-1-benzylpyrrolidin-3-amine

A thorough conformational analysis of this compound would be a critical first step in understanding its chemical behavior. The molecule possesses multiple rotatable bonds, including the C-C bond of the aminomethyl group, the C-N bond of the benzyl (B1604629) group, and the puckering of the pyrrolidine (B122466) ring. This flexibility suggests a complex potential energy surface with numerous local minima corresponding to different stable conformers.

Computational methods such as molecular mechanics (MM) followed by higher-level density functional theory (DFT) or ab initio calculations would be employed to systematically explore the conformational space. The resulting energy landscape would reveal the relative stabilities of different conformers, the energy barriers to their interconversion, and the most probable conformations at room temperature. Key dihedral angles to be investigated would include the orientation of the aminomethyl group relative to the pyrrolidine ring and the positioning of the benzyl group.

Interactive Data Table: Hypothetical Low-Energy Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle 1 (°C) | Key Dihedral Angle 2 (°C) |

| A | 0.00 | 60 | 180 |

| B | 1.25 | -60 | 180 |

| C | 2.50 | 180 | 60 |

Note: This data is hypothetical and for illustrative purposes only. Actual values would require dedicated computational studies.

Electronic Structure and Reactivity Descriptors

The electronic properties of this compound are central to its reactivity. Quantum chemical calculations can provide valuable insights into its electronic structure. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) would indicate the regions of the molecule most susceptible to electrophilic and nucleophilic attack, respectively. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.

Other important reactivity descriptors that could be calculated include:

Molecular Electrostatic Potential (MEP): This would map the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The lone pairs on the nitrogen atoms are expected to be regions of high negative potential.

Mulliken and Natural Population Analysis (NPA) Charges: These analyses would quantify the partial atomic charges, providing a more detailed picture of the charge distribution within the molecule.

Fukui Functions: These would be calculated to predict the local reactivity of different atomic sites towards nucleophilic, electrophilic, and radical attacks.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can be a powerful tool to investigate the potential reaction pathways involving this compound. For instance, the amine groups can participate in a variety of reactions, including nucleophilic substitution, acylation, and condensation reactions.

By modeling these reaction pathways, researchers could:

Identify Transition States: The geometry of the transition state for a given reaction can be located and optimized.

Calculate Activation Energies: The energy difference between the reactants and the transition state provides the activation energy, which is crucial for predicting reaction rates.

Determine Reaction Mechanisms: By mapping the entire reaction coordinate, a detailed step-by-step mechanism can be elucidated.

This information would be invaluable for designing synthetic routes and understanding the molecule's stability under different conditions.

Prediction of Spectroscopic Properties through Quantum Chemical Methods

Quantum chemical methods can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data for structural validation.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities can be calculated to predict the IR spectrum. This would help in identifying the characteristic vibrational modes of the functional groups present, such as the N-H stretches of the amine groups and the C-H stretches of the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹H and ¹³C nuclei can be calculated and correlated with the electronic environment of each atom. This would aid in the assignment of experimental NMR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectrum, providing information about the electronic transitions within the molecule, particularly those involving the benzyl group's aromatic system.

Interactive Data Table: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Peak/Shift | Assignment |

| IR | ~3300-3400 cm⁻¹ | N-H stretching |

| ¹³C NMR | ~138 ppm | Quaternary aromatic carbon |

| ¹H NMR | ~7.2-7.4 ppm | Aromatic protons |

Note: This data is a general prediction based on functional groups and should be confirmed by specific calculations.

Ligand-Metal Interaction Studies Using Computational Approaches

The presence of two primary amine groups and a tertiary amine within the pyrrolidine ring makes this compound a potential chelating ligand for metal ions. Computational methods can be used to study its coordination chemistry.

These studies would typically involve:

Geometry Optimization: Determining the most stable coordination geometry of the ligand with various metal ions.

Binding Energy Calculations: Quantifying the strength of the ligand-metal bond.

Analysis of Electronic Interactions: Investigating the nature of the bonding, including the contributions of sigma-donation from the nitrogen lone pairs to the metal and any potential back-bonding.

Such studies are crucial for understanding the potential applications of this compound in areas such as catalysis, materials science, and medicinal chemistry where metal complexes play a vital role. For example, the coordination of this ligand to transition metals like palladium has been a subject of interest in the broader context of amine complexes. nih.gov

Advanced Spectroscopic and Structural Characterization in Research Settings

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

High-resolution NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure and stereochemistry of organic molecules in solution. For a chiral compound such as 3-(aminomethyl)-1-benzylpyrrolidin-3-amine, which possesses a stereocenter at the C3 position of the pyrrolidine (B122466) ring, NMR is crucial for assigning the absolute and relative configurations of its stereoisomers.

To unambiguously assign these resonances and elucidate the through-bond and through-space correlations, a suite of two-dimensional (2D) NMR experiments is employed. These include:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the identification of adjacent protons within the pyrrolidine ring and the aminomethyl group. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, enabling the assignment of the ¹³C spectrum based on the already assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range (2-3 bond) correlations between protons and carbons, which is invaluable for connecting different structural fragments, such as the benzyl (B1604629) group to the pyrrolidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is a key technique for stereochemical determination. It identifies protons that are close in space, regardless of their bonding connectivity. For this compound, NOESY can be used to determine the relative orientation of the substituents on the pyrrolidine ring. For example, the spatial proximity of a proton on the benzyl group to specific protons on the pyrrolidine ring can help define the preferred conformation of the molecule in solution. harvard.edu

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzyl-CH₂ | ~3.6 | ~60 |

| Phenyl-CH | 7.2-7.4 | 127-130 (aromatic region) |

| Pyrrolidine-CH₂ (C2, C5) | 2.5-3.5 | 50-60 |

| Pyrrolidine-CH₂ (C4) | 1.8-2.2 | 30-40 |

| Pyrrolidine-C (C3) | - | 55-65 |

| Aminomethyl-CH₂ | 2.8-3.2 | 45-55 |

X-ray Crystallography for Solid-State Structure Determination

While a crystal structure for this compound is not publicly available, analysis of related structures in the Cambridge Structural Database (CSD) allows for the prediction of its likely solid-state conformation. For example, the crystal structure of a similar 1-benzylpyrrolidine (B1219470) derivative would reveal the puckering of the pyrrolidine ring, which typically adopts an envelope or twisted conformation. It would also show the orientation of the benzyl and aminomethyl substituents.

In the solid state, intermolecular interactions such as hydrogen bonding play a crucial role in the crystal packing. The primary and secondary amine groups in this compound are capable of forming a network of hydrogen bonds, which would significantly influence the crystal lattice. The benzyl group may also participate in π-π stacking interactions with neighboring molecules.

The table below presents expected bond lengths and angles for key structural motifs in this compound, based on standard values and data from similar crystallized molecules.

| Bond/Angle | Expected Value |

| C-N (pyrrolidine ring) | 1.45 - 1.48 Å |

| C-C (pyrrolidine ring) | 1.52 - 1.55 Å |

| N-CH₂ (benzyl) | 1.46 - 1.49 Å |

| C-C (aromatic) | 1.38 - 1.41 Å |

| C-N-C (pyrrolidine) | ~109° |

| C-C-C (pyrrolidine) | ~104° |

Mass Spectrometry for Isotopic Labeling Studies and Reaction Monitoring

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an invaluable tool for determining the molecular weight of a compound and for elucidating its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule with high accuracy.

The electron ionization (EI) mass spectrum of the related compound (3R)-(-)-1-benzyl-3-aminopyrrolidine shows a molecular ion peak (M⁺) and several characteristic fragment ions. nist.gov The fragmentation of N-benzylpyrrolidine derivatives is often dominated by cleavage of the bond beta to the nitrogen atom, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. Another common fragmentation pathway is the loss of the aminomethyl group.

Mass spectrometry is also a powerful tool for reaction monitoring. By analyzing small aliquots of a reaction mixture over time, the consumption of reactants and the formation of products can be tracked, allowing for the optimization of reaction conditions.

Furthermore, MS is extensively used in isotopic labeling studies. By incorporating stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), into the molecule, the pathways of chemical reactions and metabolic processes can be traced. For example, if this compound were synthesized using a deuterated reagent, the position of the deuterium atoms in the final product could be readily determined by mass spectrometry, providing insights into the reaction mechanism.

The following table lists the expected m/z values for the molecular ion and key fragments of this compound.

| Ion | Formula | Expected m/z | Description |

| [M]⁺ | C₁₂H₁₉N₃⁺ | 190.1599 | Molecular Ion |

| [M-NH₂CH₂]⁺ | C₁₁H₁₅N₂⁺ | 175.1235 | Loss of aminomethyl radical |

| [C₇H₇]⁺ | C₇H₇⁺ | 91.0548 | Tropylium ion |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound and can also offer insights into its conformational properties.

In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H bonds of the primary and secondary amines, the C-H bonds of the aliphatic and aromatic groups, and the C-N bonds. The N-H stretching vibrations of the primary amine would typically appear as two bands in the region of 3300-3500 cm⁻¹, while the secondary amine would show a single band in the same region. C-H stretching vibrations for the aromatic ring are observed above 3000 cm⁻¹, while those for the aliphatic portions are found below 3000 cm⁻¹.

Raman spectroscopy is a complementary technique to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment of a molecule during a vibration, Raman spectroscopy is sensitive to changes in its polarizability. Therefore, non-polar bonds, such as the C-C bonds of the aromatic ring, often give rise to strong signals in the Raman spectrum.

Conformational changes in the molecule can lead to shifts in the vibrational frequencies and changes in the intensities of the corresponding bands. By comparing the experimental spectra with those calculated using computational methods such as Density Functional Theory (DFT), a detailed understanding of the conformational landscape of this compound can be achieved.

The table below summarizes the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Primary Amine (NH₂) | N-H Stretch | 3300-3500 (two bands) |

| Secondary Amine (NH) | N-H Stretch | 3300-3500 (one band) |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Aliphatic C-H | C-H Stretch | 2850-2960 |

| Aromatic C=C | C=C Stretch | 1450-1600 |

| Amine | N-H Bend | 1590-1650 |

| Aliphatic CH₂ | C-H Bend (Scissoring) | 1440-1480 |

| C-N | C-N Stretch | 1020-1250 |

Future Directions and Emerging Research Avenues for 3 Aminomethyl 1 Benzylpyrrolidin 3 Amine

Integration into Advanced Materials Science

There is currently no published research on the integration of 3-(aminomethyl)-1-benzylpyrrolidin-3-amine into advanced materials.

Bioconjugation and Chemical Biology Applications

Specific applications of this compound in bioconjugation or chemical biology have not been reported in the scientific literature.

Green Chemistry Approaches in this compound Synthesis

While green chemistry principles are broadly applied in modern organic synthesis, there are no specific, published green chemistry methodologies tailored to the synthesis of this compound.

Exploration of Novel Catalytic Transformations

The potential for this compound to be used in novel catalytic transformations has not been explored in any available research.

Further empirical research is required to determine the properties and potential applications of this specific compound before any authoritative discussion on its future directions can be developed.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.